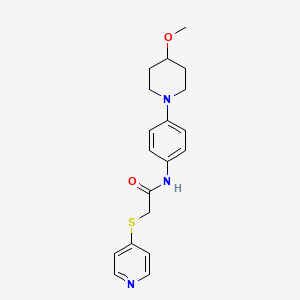
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a compound would include its IUPAC name, molecular formula, and structure. It might also include information about its discovery or synthesis.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any interesting features. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity and selectivity. It might also involve studying any catalysts that affect its reactivity.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
Research on pyridine derivatives, including compounds structurally similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide, has identified their potential as insecticides. Specifically, certain pyridine derivatives have demonstrated significant insecticidal activity against the cowpea aphid, with some compounds exhibiting activity levels approximately four times that of established insecticides like acetamiprid (Bakhite et al., 2014).
Anticancer Applications
Modifications of pyridine and acetamide derivatives have been explored for their anticancer effects. For instance, alterations in the acetamide group of certain compounds to include alkylurea moieties have resulted in derivatives with potent antiproliferative activities against human cancer cell lines. These modifications also significantly reduced acute oral toxicity, suggesting their potential as effective anticancer agents with lower toxicity (Wang et al., 2015).
Antimicrobial Activity
Novel derivatives of pyrimidine and pyridine, which share a core structural similarity with N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide, have been synthesized and tested for antimicrobial activity. These compounds, particularly those featuring methoxy groups, have shown high antimicrobial efficacy, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Neuroprotective and Memory Enhancement Effects
The synthesis and evaluation of compounds related to N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide have revealed their potential in enhancing memory capacity in mice. These findings suggest the possibility of utilizing such compounds in the development of treatments for memory-related disorders (Li Ming-zhu, 2008).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also involve looking at how to handle and store the compound safely.
Zukünftige Richtungen
This would involve looking at potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
I hope this general approach is helpful, and I’m sorry I couldn’t provide more specific information on “N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide”. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-17-8-12-22(13-9-17)16-4-2-15(3-5-16)21-19(23)14-25-18-6-10-20-11-7-18/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGKPLLJIKCQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)
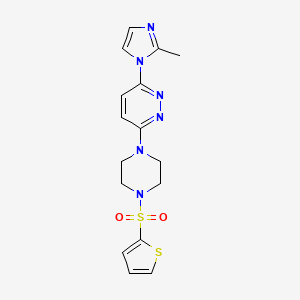
![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)
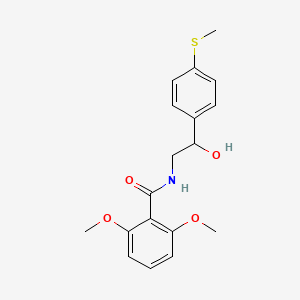
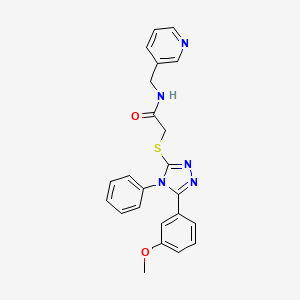

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)
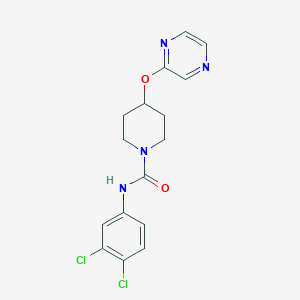
![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)
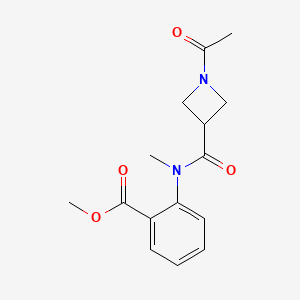
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)
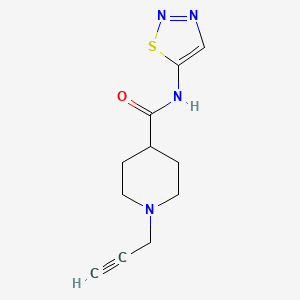
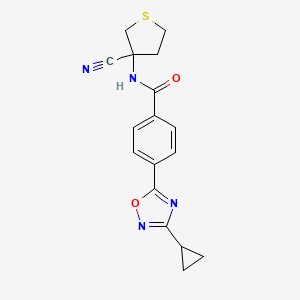
![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)